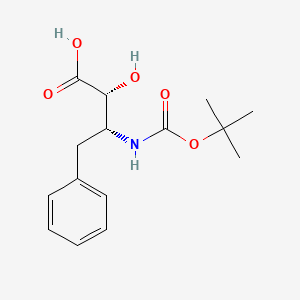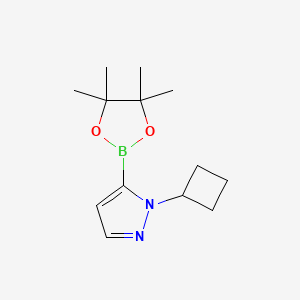
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Overview
Description
“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is also known as Boc-(2R,3R)-Apns-OH, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, N-BOC-(2R,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID .
Molecular Structure Analysis
The molecular formula of “(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is C15H21NO5 . The SMILES string is CC(C)(C)OC(=O)NC@HC@@HC(O)=O .
Physical And Chemical Properties Analysis
“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” has a molecular weight of 295.33 . It has a melting point of 158-164 °C .
Scientific Research Applications
Synthesis and Chemical Properties
Diastereoselective Synthesis
(2R, 3S)-N-Boc-2-amino-3-hydroxy-1-phenylbutane and similar compounds have been utilized in the diastereoselective synthesis of β, γ-diamino acids. This involves SN2 type substitution and oxidation processes (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Synthesis of HIV Protease Inhibitors
An efficient synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, has been reported. It highlights the importance of this compound in medical chemistry (Shibata, Itoh, & Terashima, 1998).
Chemical and Biochemical Synthesis
This acid is also a precursor for Angiotensin Converting Enzyme (ACE) inhibitors. Various chemical and biochemical methods for its synthesis have been compared, emphasizing its significance in pharmaceutical synthesis (Schmidt et al., 1992).
Biological and Enzymatic Studies
Kynureninase-Catalyzed Hydrolysis
2-Amino-4-hydroxy-4-phenylbutyric acid formation has been observed during the kynureninase-catalyzed hydrolysis of kynurenine. This discovery provides empirical evidence for enzyme mechanisms proceeding through a beta-carbanionic intermediate (Bild & Morris, 1984).
Enzyme Membrane Reactor Studies
The synthesis of (R)-2-Hydroxy-4-phenylbutyric acid via enzymatic reduction in enzyme membrane reactors has been explored, showing its potential in biotechnological applications (Schmidt et al., 1992).
Ester Synthesis and Application
A study on the synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid and its application in synthesizing aminopeptidase inhibitors demonstrates its versatility in medicinal chemistry (Moon & Huh, 1991).
Applications in Peptide and Protein Chemistry
Peptide Bond Formation
Studies on amino acids and peptides have utilized compounds like (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in peptide bond formation, demonstrating its importance in peptide synthesis (Pedersen et al., 1982).
Protein-Protein Interaction Studies
The incorporation of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline into peptides for studies in protein-protein interactions shows the broader implications of these compounds in biochemical research (Tressler & Zondlo, 2014).
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)



